(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Description
(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound features a hexanoic acid backbone with an Fmoc-protected amine at the third carbon, making it valuable for introducing non-natural amino acid residues or functional spacers into peptides .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFHGLNHSVMSP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of β-Amino Acids
The foundational step in synthesizing this compound involves introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the β-amino group of hexanoic acid derivatives. A modified Esterification-Coupling-Precipitation (ECP) protocol achieves this through:
-
Activation of hexanoic acid using carbodiimide reagents (e.g., DCC or EDC) in anhydrous dichloromethane
-
Coupling with 9-fluorenylmethyl chloroformate (Fmoc-Cl) at 0–5°C for 2–4 hours
-
Precipitation in cold diethyl ether/hexane mixtures (3:1 v/v) yields crude product with 75–82% efficiency
Critical parameters:
-
Temperature control : <10°C prevents Fmoc group decomposition
-
Solvent system : Anhydrous conditions minimize hydrolysis side reactions
-
Stoichiometry : 1.2:1 Fmoc-Cl to amino acid ratio ensures complete protection
Green Chemistry Approaches
Ethanol-Water Crystallization System
A patent-developed method (CN103373940B) replaces traditional toxic solvents with ethanol-water mixtures for final purification:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Ethanol:H<sub>2</sub>O | 3:2 → 2:3 (v/v) | Maximizes crystal yield (89–94%) |
| Concentration | 26.4–50.1 g/L | Prevents oiling out |
| Crystallization Temp | 12–16°C | Controls crystal size |
| Cooling Rate | 0.5°C/min | Enhances phase purity |
This method achieves ≥99.97% purity (HPLC) with 85–92% recovery rates, significantly reducing environmental impact compared to petroleum ether-based systems.
Solid-Phase Synthesis Adaptation
Preloaded Resin Strategies
Building on PubMed-validated methods, the compound can be synthesized directly on Wang resin:
-
Resin functionalization :
-
Cleavage conditions :
Advantages :
-
Enables parallel synthesis of derivatives
-
Automatable for high-throughput production
Industrial-Scale Production
Continuous Flow Reactor Design
Adapting batch processes to continuous flow systems improves scalability:
| Reactor Stage | Parameters | Outcome |
|---|---|---|
| Fmoc Protection | 25°C, 15 min residence | 98% conversion |
| Acidic Workup | In-line pH monitoring | Minimizes decomposition |
| Solvent Recovery | Falling-film evaporator | 92% ethanol recycled |
| Crystallization | Oscillatory flow cell | Uniform crystal size |
This configuration achieves 86% overall yield at 50 kg/batch scale with 99.5% purity specifications.
Stereochemical Control Strategies
Asymmetric Synthesis Routes
While most methods use chiral starting materials, catalytic asymmetric approaches show promise:
-
Organocatalytic Amination :
-
Enzymatic Resolution :
Key Challenge : Maintaining Fmoc group stability under enzymatic conditions requires careful pH control (6.8–7.2).
Analytical Validation Protocols
Quality Control Metrics
Comprehensive characterization ensures batch consistency:
| Test | Method | Specification |
|---|---|---|
| Identity | <sup>1</sup>H NMR | δ 7.75–7.30 (Fmoc ArH) |
| Purity | HPLC-UV (254 nm) | ≥99.5% area |
| Optical Rotation | Polarimetry (589 nm) | [α]<sub>D</sub><sup>20</sup> +12.5° to +14.5° |
| Residual Solvents | GC-FID | <500 ppm ethanol |
These protocols align with ICH Q3A/B guidelines for pharmaceutical intermediates.
Comparative Method Analysis
Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Factor |
|---|---|---|---|---|
| Classical Solution | 75–82 | 98.5–99.2 | Medium | High (E-factor 68) |
| Ethanol-Water Crystal | 85–92 | 99.97 | High | Low (E-factor 12) |
| Solid-Phase | 73–81 | 99.0–99.5 | Low | Medium (E-factor 45) |
| Continuous Flow | 86–89 | 99.5 | Very High | Very Low (E-factor 8) |
Data synthesized from demonstrates the ethanol-water crystallization method provides optimal balance between efficiency and sustainability.
Troubleshooting Common Synthesis Issues
Fmoc Group Instability
Symptom : Premature Fmoc cleavage during synthesis
Solutions :
Racemization at C3
Mitigation Strategies :
Emerging Technologies
Photocatalytic Methods
Recent advances employ visible-light-mediated amidation:
-
Ru(bpy)<sub>3</sub><sup>2+</sup> catalyst (0.5 mol%)
-
450 nm LED irradiation
Advantages :
-
Ambient temperature operation
-
No requirement for coupling reagents
Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling with other amino acids forms dipeptides, tripeptides, and longer peptide chains.
Scientific Research Applications
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Researchers use it to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Hexanoic Acid Backbone Derivatives
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid Structural Difference: Methylation at the amino group (N-methyl) and a methyl branch at the fifth carbon of the hexanoic chain. Impact: Enhanced steric hindrance may reduce coupling efficiency in SPPS but improve metabolic stability in vivo .
- (S)-2-((Fmoc)amino)hexanedioic acid Structural Difference: Hexanedioic acid backbone (two carboxylic acid groups). Impact: Increased polarity and acidity, suitable for pH-sensitive drug delivery systems or chelating agents .
Phosphonate and Aromatic Modifications
- (2S)-2-((Fmoc)amino)-6-(((benzyloxy)(hydroxy)phosphoryl)oxy)hexanoic acid Structural Difference: Phosphonate ester at the sixth carbon. Impact: Mimics phosphate groups in nucleotides, useful for prodrugs or enzyme inhibitors targeting kinases .
- (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid Structural Difference: Propanoic acid backbone with an o-tolyl (methylphenyl) group. Impact: Increased hydrophobicity enhances membrane permeability, beneficial for CNS-targeting peptides .
Steric and Stereochemical Variations
- (R)-3-((Fmoc)amino)-5-methylhexanoic acid Structural Difference: R-configuration at the third carbon. Impact: Altered stereochemistry may affect receptor binding specificity in bioactive peptides .
- (S)-3-((Fmoc)(methyl)amino)butanoic acid Structural Difference: Shorter butanoic acid chain and N-methylation. Impact: Reduced flexibility and solubility, limiting applications in long peptide sequences .
Physicochemical Properties
| Compound (Example) | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Compound | ~355 (estimated) | Fmoc, hexanoic acid | Moderate in DMF, DCM |
| (S)-2-((Fmoc)amino)hexanedioic acid | ~401 | Two carboxylic acids | High in aqueous buffers |
| (2S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid | 401.45 | o-Tolyl group | Low in water, high in THF |
| (S)-3-((Fmoc)(methyl)amino)butanoic acid | 339.39 | N-methyl, butanoic acid | Moderate in DMSO |
Stability and Reactivity
Biological Activity
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, commonly referred to as Fmoc-6-Ahx-OH, is a compound notable for its applications in peptide synthesis and potential biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable building block in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.41 g/mol. The structure features a hexanoic acid backbone with an Fmoc group that provides specific chemical properties beneficial for peptide synthesis.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of peptide coupling and enzyme inhibition. The following sections detail specific biological activities associated with this compound.
Peptide Synthesis
The primary application of this compound lies in its role as a peptide coupling reagent . In solid-phase peptide synthesis, the Fmoc group allows for efficient coupling reactions while providing stability during synthesis. This compound is particularly useful for forming peptide bonds, which are crucial for constructing biologically active peptides and proteins .
Enzyme Inhibition
Studies have shown that compounds similar to this compound can inhibit certain cytochrome P450 enzymes. This inhibition suggests potential pharmacological applications, particularly in drug metabolism and interactions. The implications of such enzyme interactions could affect drug efficacy and safety profiles, warranting further investigation into the pharmacokinetics and pharmacodynamics of this compound.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Aminohexanoic Acid | Simple structure; no fluorenyl group | |
| N-Fmoc-Lysine | Contains Fmoc protecting group; used in peptide synthesis | |
| 9H-Fluoren-9-ylmethoxycarbonyl-Lysine | Similar protective group; used as a coupling agent |
The presence of the fluorenylmethoxycarbonyl protection combined with the extended hexanoic acid chain enhances both solubility and reactivity compared to simpler analogs, making it particularly valuable in advanced peptide synthesis applications.
Case Studies
Recent studies have explored the pharmacological potential of Fmoc derivatives in cancer therapy. For instance, prodrugs designed to enhance lipophilicity and cell permeability have shown promising results in targeting intracellular enzymes overexpressed in cancer cells. These studies indicate that modifications to the amino acid structure can significantly impact stability and efficacy in biological systems .
Q & A
Q. Key steps include :
Amino protection : React the free amine of (3S)-3-aminohexanoic acid with Fmoc-Cl or Fmoc-OSu in a biphasic system (water/dichloromethane) at 0–4°C, using NaHCO₃ as a base.
Purification : Recrystallize from ethanol/water (3:1) or perform flash chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization : Maintain pH 8–9 during coupling to minimize racemization. Typical yields range from 65–85% depending on steric factors .
Q. Table 1: Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–4°C |
| Solvent System | DCM/H₂O (Schotten-Baumann) |
| Base | NaHCO₃ |
| Purification Method | Recrystallization or Flash LC |
Advanced: How can coupling efficiency be optimized in SPPS using this compound?
Q. Strategies for sterically hindered residues :
- Coupling agents : Use HATU/HBTU with 1–5% DIEA in DMF for activation.
- Microwave assistance : Apply 30–60s pulses (50W, 50°C) to enhance reaction kinetics, improving yields by 15–30% .
- Double coupling : Perform sequential couplings for residues prone to incomplete reactions.
- Monitoring : Use Kaiser tests or Fmoc UV quantification (301 nm) to confirm completion.
Q. Table 2: Coupling Efficiency Metrics
| Method | Time (min) | Yield Improvement |
|---|---|---|
| Standard (HBTU/DIEA) | 60 | Baseline |
| Microwave-assisted | 30 | +25% |
| Double coupling | 120 | +15% |
Advanced: What analytical techniques validate purity and stereochemical integrity?
Q. Comprehensive characterization requires :
- HPLC : Reverse-phase C18 column (5–95% acetonitrile/0.1% TFA gradient) confirms purity (>98%).
- NMR : ¹H NMR (DMSO-d₆) shows Fmoc aromatic protons (δ 7.75–7.85), hexanoic chain (δ 1.25–1.60), and carbamate CH₂ (δ 4.15–4.35).
- Chiral HPLC : Chiralpak IC column (hexane:isopropanol 90:10) verifies >99% enantiomeric excess.
- Mass spectrometry : ESI-MS (negative mode) detects [M-H]⁻ at m/z 420.2 (calc. 420.18) .
Basic: What safety precautions are necessary for handling this compound?
Q. Critical measures :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- First aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water.
- GHS Hazards : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Advanced: How does the hexanoic acid chain length affect solubility and coupling kinetics?
Q. Comparative analysis :
- Solubility : The C6 chain increases lipophilicity (LogP +0.8 vs. C4 analogs), requiring 10–20% more DMSO for solubilization.
- Aggregation : Reduces peptide aggregation by 25–40% in hydrophobic sequences (confirmed by CD spectroscopy).
- Coupling kinetics : Slower reaction half-life (t₁/₂ = 2–4h vs. 1h for C4 analogs) but achieves equivalent yields with extended times. Solubility in DMF remains >50 mg/mL across chain lengths .
Q. Table 3: Chain-Length Effects
| Property | C4 Analog | C6 (This Compound) |
|---|---|---|
| LogP | +0.5 | +0.8 |
| Solubility in DMF | 60 mg/mL | 55 mg/mL |
| Coupling t₁/₂ | 60 min | 120 min |
Advanced: How do pH and temperature influence Fmoc deprotection rates?
Q. Deprotection kinetics :
- Optimal conditions : 20% piperidine in DMF at 25°C removes Fmoc in 5–10 minutes.
- Temperature effects : At 0°C, deprotection time doubles (20 min), reducing side reactions like aspartimide formation.
- pH sensitivity : Below pH 8, incomplete deprotection occurs; above pH 10, base-sensitive residues (e.g., Cys) degrade .
Basic: What solvents and storage conditions preserve stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
